molecular formula C15H16N2O4 B12910823 5-(1h-Indol-3-yl)-4-nitropent-4-en-1-yl acetate CAS No. 19893-67-5

5-(1h-Indol-3-yl)-4-nitropent-4-en-1-yl acetate

Cat. No.: B12910823
CAS No.: 19893-67-5
M. Wt: 288.30 g/mol
InChI Key: KKHQNMJEDHUHCX-LCYFTJDESA-N
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Description

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate is a complex organic compound that features an indole ring, a nitro group, and an acetate ester. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of indole derivatives with nitroalkenes under specific conditions. The reaction typically requires a catalyst and a solvent such as methanol or dimethylformamide (DMF) . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(1H-Indol-3-yl)-4-nitropent-4-en-1-yl acetate include other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

19893-67-5

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

[(Z)-5-(1H-indol-3-yl)-4-nitropent-4-enyl] acetate

InChI

InChI=1S/C15H16N2O4/c1-11(18)21-8-4-5-13(17(19)20)9-12-10-16-15-7-3-2-6-14(12)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3/b13-9-

InChI Key

KKHQNMJEDHUHCX-LCYFTJDESA-N

Isomeric SMILES

CC(=O)OCCC/C(=C/C1=CNC2=CC=CC=C21)/[N+](=O)[O-]

Canonical SMILES

CC(=O)OCCCC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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